Cas no 896335-29-8 (phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate)

Phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate is a specialized organic compound featuring a carbamate linkage with thiophene-based substituents. Its molecular structure incorporates both thiophene and sulfonyl moieties, which may confer unique reactivity and binding properties in synthetic applications. This compound is of interest in medicinal chemistry and materials science due to its potential as an intermediate in the synthesis of biologically active molecules or functional materials. The presence of the thiophene rings suggests possible applications in conjugated systems or as a building block for heterocyclic frameworks. Its sulfonyl group enhances polarity, potentially improving solubility and interaction with biological targets. Careful handling is advised due to the reactive carbamate functionality.
phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate structure
896335-29-8 structure
商品名:phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate
CAS番号:896335-29-8
MF:C17H15NO4S3
メガワット:393.500300645828
CID:6408504
PubChem ID:18574203

phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate
    • F2570-0571
    • phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
    • phenyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate
    • 896335-29-8
    • AKOS024660856
    • phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate
    • Carbamic acid, N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-, phenyl ester
    • インチ: 1S/C17H15NO4S3/c19-17(22-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(20,21)16-9-5-11-24-16/h1-11,15H,12H2,(H,18,19)
    • InChIKey: WPRCWSZRSYKJEG-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=CC=C1)(=O)NCC(C1SC=CC=1)S(C1SC=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 393.01632148g/mol
  • どういたいしつりょう: 393.01632148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 137Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 密度みつど: 1.410±0.06 g/cm3(Predicted)
  • ふってん: 607.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 9.96±0.46(Predicted)

phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2570-0571-5mg
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2570-0571-5μmol
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2570-0571-3mg
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2570-0571-1mg
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2570-0571-2μmol
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2570-0571-2mg
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2570-0571-4mg
phenyl N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]carbamate
896335-29-8 90%+
4mg
$66.0 2023-05-16

phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate 関連文献

phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamateに関する追加情報

Phenyl N-2-(Thiophen-2-yl)-2-(Thiophene-2-sulfonyl)ethylcarbamate (CAS No. 896335-29-8): An Overview

Phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate (CAS No. 896335-29-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a thiophene derivative with a unique structure that includes a phenyl group, a thiophene moiety, and a sulfonyl group. These structural features contribute to its potential biological activities and make it an interesting candidate for various applications in drug discovery and development.

The chemical structure of phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate can be described as follows: it consists of a central thiophene ring linked to a sulfonyl group, which is further attached to an ethylcarbamate moiety. The phenyl group is attached to the nitrogen atom of the carbamate, providing additional aromaticity and potential for interactions with biological targets. This intricate arrangement of functional groups imparts specific physicochemical properties that are crucial for its biological activity and pharmacological profile.

Recent studies have highlighted the potential of phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate in various therapeutic areas. One notable application is in the field of anticancer research. Studies have shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation.

In addition to its antiproliferative properties, phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate have also been studied in detail. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, further optimization may be necessary to improve its solubility and permeability, which are critical factors for drug delivery and efficacy.

Toxicity studies have shown that phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, comprehensive safety assessments will be required before it can be advanced to clinical trials.

In conclusion, phenyl N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylcarbamate (CAS No. 896335-29-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development in the fields of oncology and inflammation. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.

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